molecular formula C7H13ClO B2377168 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane CAS No. 1495603-52-5

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane

Cat. No. B2377168
CAS RN: 1495603-52-5
M. Wt: 148.63
InChI Key: SYDUHVPOJNLROQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane, also known as CMMCP, is a cyclopropane derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique structure and potential for use in the development of new drugs.

Scientific Research Applications

  • Synthesis Applications : 1,1-Dichloro-2-(chloromethyl)cyclopropane, a related compound, demonstrates versatility in chemical synthesis. It reacts with phenols, alcohols, or thiophenol to form either 2-(aryloxymethyl)-1,1-dichlorocyclopropanes or 1,1-bis(aryloxy)-2-methylenecyclopropanes, highlighting its utility in organic synthesis (Jończyk & Kmiotek-Skarżyńska, 1992).

  • Spectroscopic Studies : (Chloromethyl)cyclopropane has been studied for its vibrational spectra and conformations. It was found to exist as an equilibrium mixture of different conformers in various physical states, contributing valuable knowledge to the field of spectroscopy and molecular structure (Kalasinsky & Wurrey, 1980).

  • Derivative Synthesis : Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been obtained by alkylation with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate, demonstrating the compound's potential in nucleoside analog synthesis (Cetina et al., 2004).

  • Photographic Applications : 2-Chloromethyl-1-(p-vinyl phenyl)cyclopropane has been used in the synthesis of negative photoresists. Its radical copolymerization with glycidyl methacrylate highlights its application in the development of photosensitive materials (Guliyev et al., 2021).

  • Organic Chemistry Research : 2-Chloromethyl-2-oxazolines have been studied for their reactivity, leading to the synthesis of tris(oxazolinyl)cyclopropanes and derivatives. This underscores the compound's significance in the field of organic chemistry, particularly in the synthesis of functionalized cyclopropanes (Capriati et al., 2002).

properties

IUPAC Name

1-(chloromethyl)-1-(2-methoxyethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDUHVPOJNLROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane

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